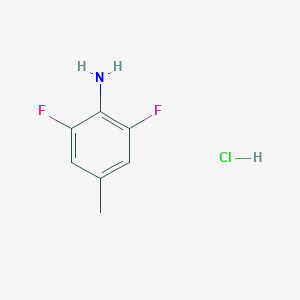

2,6-Difluoro-4-methylaniline hydrochloride

Description

Contextualization within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a class of organic compounds that feature one or more halogen atoms attached to an aromatic amine structure. The introduction of halogens, such as fluorine, can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. ccspublishing.org.cnnih.gov This makes halogenated anilines, like 2,6-Difluoro-4-methylaniline (B1603257) hydrochloride, particularly valuable in medicinal chemistry and materials science. researchgate.netbiesterfeld.no The presence of fluorine, the most electronegative element, can influence intermolecular interactions and binding affinities to biological targets. ccspublishing.org.cn

The synthesis of halogenated aromatic amines can be achieved through various methods, including the direct halogenation of anilines or through more complex multi-step syntheses involving precursors like trichlorobenzene. chemicalbook.com These compounds are recognized as important intermediates for a wide range of applications, from the creation of dyes and pigments to the development of advanced materials. chemimpex.com

Significance as a Building Block in Complex Molecule Synthesis

2,6-Difluoro-4-methylaniline hydrochloride serves as a crucial building block in the assembly of more intricate molecular architectures. biesterfeld.no Its utility stems from the reactivity of the amine group and the influence of the fluorine and methyl substituents on the aromatic ring. These features allow for its incorporation into a variety of molecular scaffolds.

A significant area of application for fluorinated anilines is in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The specific substitution pattern of compounds like 2,6-Difluoro-4-methylaniline can contribute to the selective and potent inhibition of certain kinases, such as p38 MAP kinase. nih.govnih.gov The synthesis of these inhibitors often involves coupling the aniline (B41778) derivative with other heterocyclic structures to create a final molecule with the desired biological activity. nih.gov

In the agrochemical industry, fluorinated building blocks are essential for the development of new pesticides and herbicides. ccspublishing.org.cnnih.gov The inclusion of fluorine can enhance the efficacy and metabolic stability of these products. ccspublishing.org.cn While specific examples for this compound are not extensively documented in publicly available research, the broader class of fluorinated anilines is a key component in the synthesis of innovative crop protection agents. ccspublishing.org.cnbiesterfeld.no

Overview of Current Research Trajectories and Emerging Fields

Current research involving fluorinated aromatic amines like this compound is largely driven by the pursuit of novel therapeutic agents and advanced materials. The development of highly selective kinase inhibitors remains a primary focus, with ongoing efforts to design molecules that can target specific cancer-related pathways with greater precision and fewer side effects. nih.govnih.gov

Beyond pharmaceuticals, there is growing interest in the application of fluorinated organic compounds in materials science, particularly in the field of organic electronics. acs.orgnih.gov The unique electronic properties imparted by fluorine can be harnessed to create new semiconductors and other components for electronic devices. While direct applications of this compound in this area are still emerging, the foundational research into the properties of fluorinated aromatics suggests potential for future developments.

The continued exploration of new synthetic methodologies to create complex fluorinated molecules is another active area of research. anr.fr As chemists develop more efficient ways to incorporate building blocks like this compound into larger structures, the potential for discovering new compounds with valuable properties will undoubtedly expand.

Physicochemical Properties of 2,6-Difluoro-4-methylaniline

| Property | Value |

| CAS Number | 1379028-84-8 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.14 g/mol |

| Appearance | Liquid |

| Purity | 95.0% |

Note: Data presented is for the free amine, 2,6-Difluoro-4-methylaniline. The hydrochloride salt will have a different molecular weight and may have different physical properties.

Properties

IUPAC Name |

2,6-difluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-2-5(8)7(10)6(9)3-4;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADVGBAJLYLHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,6 Difluoro 4 Methylaniline Hydrochloride

Classical Synthetic Approaches and Precursor Strategies

Traditional methods for synthesizing fluorinated anilines rely on well-established, multi-step reaction sequences. These routes often involve harsh reagents and generate considerable waste but remain fundamental in industrial chemistry.

Nitration of Fluorinated Aromatics and Subsequent Reduction of Nitro Compounds to Anilines

A primary route to substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. acs.org For 2,6-difluoro-4-methylaniline (B1603257), the logical starting material is 3,5-difluorotoluene (B38592).

The synthesis proceeds in two main stages:

Nitration: 3,5-difluorotoluene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (—NO₂) at the C4 position, yielding 2,6-difluoro-4-nitrotoluene. The reaction conditions must be carefully controlled to favor mono-nitration and prevent the formation of byproducts. While effective, the use of mixed acids is hazardous and not ideal for sustainable synthesis. acs.org Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride, have been used for various heterocyclic compounds and could be applicable. researchgate.net

Reduction: The resulting 2,6-difluoro-4-nitrotoluene is then reduced to the target aniline (B41778). Catalytic hydrogenation is a common industrial method, often employing precious metal catalysts like palladium or platinum on a carbon support (Pd/C, Pt/C) under a hydrogen atmosphere. acs.org An alternative and greener approach involves using iron powder in water, which can achieve highly selective reduction of the nitro group under mechanochemical conditions, converting the iron into valuable Fe₃O₄ nanoparticles as a byproduct. rsc.org

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reducing Agent/Catalyst | Solvent | Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | Ethanol/Methanol | Elevated pressure/temp | High yield, clean reaction | Use of flammable H₂ gas, expensive catalyst | acs.org |

| Metal-Acid Reduction | Fe, Sn, or Zn in HCl | Acidic water | Reflux | Inexpensive metals | Stoichiometric metal waste, harsh conditions | nih.gov |

Hofmann Degradation of Fluorinated Benzamides

The Hofmann rearrangement, or degradation, provides a pathway to primary amines from primary amides, with the loss of one carbon atom. wikipedia.orgkhanacademy.org This method could be applied to the synthesis of 2,6-difluoro-4-methylaniline starting from 2,6-difluoro-4-methylbenzamide.

The reaction mechanism involves the following steps:

Formation of an N-bromoamide intermediate by treating the primary amide with a base (e.g., sodium hydroxide) and bromine.

Deprotonation of the N-bromoamide.

Rearrangement of the alkyl/aryl group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.

Hydrolysis of the isocyanate, which undergoes decarboxylation to yield the primary amine. wikipedia.org

Various reagents can be used instead of bromine, such as sodium hypochlorite, N-bromosuccinimide (NBS), and trichloroisocyanuric acid (TCCA). acs.orgresearchgate.net However, the Hofmann degradation can result in moderate yields and may not be suitable for oxidation-sensitive amines, a category that can include certain aromatic amines. google.com

Halex Reaction (Chlorine-Fluorine Exchange) of Chloronitrobenzenes followed by Hydrogenation

The Halex process is a crucial industrial method for synthesizing aryl fluorides via a nucleophilic aromatic substitution that exchanges chlorine atoms for fluorine. wikipedia.org This reaction is particularly effective for aryl chlorides activated by electron-withdrawing groups, such as a nitro group. wikipedia.org

A potential route to 2,6-difluoro-4-methylaniline using this method could start from 2,6-dichloro-4-nitrotoluene.

Halex Reaction: The precursor, 2,6-dichloro-4-nitrotoluene, is heated with an anhydrous alkali metal fluoride (B91410), most commonly potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or sulfolane. wikipedia.org Phase transfer catalysts may be added to improve the reaction rate and yield. researchgate.net This step replaces the two chlorine atoms with fluorine, yielding 2,6-difluoro-4-nitrotoluene.

Hydrogenation: The resulting fluorinated nitroaromatic is then reduced to 2,6-difluoro-4-methylaniline using methods described previously, such as catalytic hydrogenation. wikipedia.org

This multi-step approach is versatile and allows access to a wide range of fluoroanilines. wikipedia.org A similar process is used to prepare 3,5-difluoroaniline, demonstrating the industrial viability of this strategy. google.com

Table 2: Typical Conditions for the Halex Reaction

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Fluorinating Agent | Anhydrous KF, CsF | Source of fluoride ions | wikipedia.org |

| Substrate | Activated Aryl Chloride | e.g., 2,6-dichloro-4-nitrotoluene | wikipedia.org |

| Solvent | DMSO, DMF, Sulfolane | Polar aprotic solvent to dissolve reactants | wikipedia.org |

| Temperature | 150-250 °C | To overcome the activation energy of the reaction | wikipedia.org |

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a highly versatile method for forming amines from carbonyl compounds (aldehydes and ketones). wikipedia.org To synthesize a primary amine like 2,6-difluoro-4-methylaniline, the corresponding aldehyde, 2,6-difluoro-4-methylbenzaldehyde, would be reacted with ammonia (B1221849) in the presence of a reducing agent. chemistrysteps.com

The process typically occurs in one pot, where the aldehyde and ammonia first form an imine intermediate, which is then immediately reduced to the amine. wikipedia.org

Reducing Agents: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate imine. chemistrysteps.com Other options include sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation. wikipedia.org

Catalysts: Modern protocols often use catalysts to improve efficiency and sustainability. Iron-based catalysts, for example, have been successfully used for the reductive amination of ketones and aldehydes with ammonia to form primary amines. nih.gov

While highly effective for many substrates, direct reductive amination with ammonia can sometimes be challenging, and optimization is often required to prevent the formation of secondary and tertiary amine byproducts. organic-chemistry.org

Modern and Sustainable Synthesis Techniques

In response to growing environmental concerns, the field of chemical synthesis is increasingly adopting green chemistry principles to design safer, more efficient, and less wasteful processes.

Green Chemistry Principles in the Synthesis of Aromatic Amines

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes for aromatic amines, including 2,6-Difluoro-4-methylaniline hydrochloride. acs.orgrroij.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org In this context, addition reactions like catalytic hydrogenation (100% atom economy) are superior to substitution or elimination reactions that generate stoichiometric byproducts. acs.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. rroij.com For the reduction of nitroaromatics, using catalytic amounts of palladium or a reusable iron catalyst is greener than using stoichiometric amounts of metals like iron or tin in acid. rsc.orgnih.gov Biocatalysis, using enzymes like ω-transaminases, is also an emerging green alternative for amine synthesis. researchgate.net

Safer Solvents and Reagents: The use of hazardous substances should be minimized or avoided. This includes replacing hazardous solvents with safer alternatives like water or using solvent-free reaction conditions. nih.gov For instance, developing nitration procedures that avoid highly corrosive mixed acids or using water as a solvent for reductions aligns with this principle. acs.orgrsc.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org The development of highly active catalysts that function under mild conditions is a key research area.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. nih.gov One-pot reactions, where multiple transformations occur in a single reactor, are a prime example of this principle in action, as seen in reductive amination protocols. wikipedia.orgtandfonline.com

By applying these principles, chemists can develop synthetic pathways for this compound that are not only economically viable but also environmentally responsible.

Catalytic Synthesis Routes, Including Metal-Free and Organocatalytic Approaches

The catalytic synthesis of fluorinated anilines, including 2,6-difluoro-4-methylaniline, has seen significant advancements. These methods offer alternatives to traditional synthetic routes, often providing higher efficiency and selectivity.

Metal-Free Approaches: Metal-free synthesis presents an attractive "green" chemistry alternative. One notable approach involves the use of N-bromosuccinimide (NBS) for the bromination of p-toluidine (B81030) in chloroform (B151607) at room temperature. chemicalbook.com Although this specific example leads to a brominated analog, the underlying principle of electrophilic aromatic substitution without a metal catalyst is relevant. Another strategy involves the reaction of anilines with electrophiles in the presence of a basic promoter, where the aniline derivative itself can act as the base to facilitate subsequent reaction steps. acs.org

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool in organic synthesis. While direct organocatalytic routes to 2,6-difluoro-4-methylaniline are not extensively documented in the provided results, related transformations highlight its potential. For instance, the synthesis of N-methylaniline has been achieved with high yield (99%) using a combination of triethyl borane, triethoxysilane, and sodium hydroxide (B78521) in hexane (B92381) at 80°C. chemicalbook.com This demonstrates the capability of organocatalytic systems to mediate amination and related reactions, suggesting potential applicability to more complex substrates.

Transition Metal Catalysis: Transition metal catalysts are widely employed in the synthesis of substituted anilines. Copper-catalyzed reactions, for example, are effective for C-C bond formation via C(sp2)-H insertion. acs.org A process for producing 2,6-dialkylanilines utilizes an aluminum anilide type catalyst formed by reacting aluminum metal with an aromatic amine. google.com This ortho-alkylation process is crucial for introducing substituents at the 2 and 6 positions of the aniline ring.

A common precursor to 2,6-difluoroaniline (B139000) is 1,2,3-trichlorobenzene, which undergoes partial fluorine exchange with potassium fluoride (KF) to yield a mixture including 2-chloro-1,3-difluorobenzene. researchgate.netgoogle.com This intermediate can then be aminated to produce 2,6-difluoroaniline. google.com The amination step is typically conducted at elevated temperatures (100° to 200° C) and pressures, often using concentrated ammonium (B1175870) hydroxide as both the solvent and reactant. google.com

| Catalyst System | Substrate | Product | Key Features |

| N-Bromosuccinimide (NBS) | p-Toluidine | 2,6-Dibromo-4-methylaniline | Metal-free, room temperature reaction. chemicalbook.com |

| Triethyl borane/Triethoxysilane/NaOH | Amide Substrate | N-Methylaniline | Organocatalytic, high yield (99%). chemicalbook.com |

| Aluminum anilide | Aromatic amine | 2,6-Dialkylaniline | Ortho-alkylation of anilines. google.com |

| Copper(I) iodide | Electron-rich aniline derivatives | gem-Difluoro olefin substituted anilines | Direct C-H functionalization. acs.org |

| Palladium on Carbon (Pd/C) | 1-Chloro-2,3-difluorobenzene | 1,2-Difluorobenzene | Selective dechlorination. researchgate.net |

Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of a flow process for the synthesis of a drug-linker, ABBV-154, highlights the potential of this technology. acs.org In this case, an impinging jet mixer was used to overcome scaling issues encountered in a batch setup for a complex reaction involving an acidic deprotection. acs.org While a direct application to this compound is not detailed, the principles are transferable. Continuous-flow synthesis of monoarylated acetaldehydes using aryldiazonium salts has also been successfully demonstrated, showcasing the utility of flow chemistry in handling reactive intermediates. google.com The precise control over reaction parameters such as temperature, pressure, and mixing in a flow reactor can lead to higher yields and purities, making it a promising avenue for the industrial production of this compound.

Solvent-Free and Water-Mediated Reaction Conditions

Solvent-Free Synthesis: Eliminating organic solvents is a key goal of green chemistry. Solvent-free reactions can reduce waste, cost, and environmental impact. A method for preparing 2,6-dichloro-4-trifluoromethyl aniline involves a halogenation reaction that proceeds without a solvent at temperatures between 50°C and 150°C. google.com Another example is the mechanochemical synthesis of azo dyes using ball milling, which occurs under catalyst-, promoter-, and solvent-free conditions, offering high yields and simple operation. rsc.org These examples demonstrate the feasibility of conducting complex organic transformations in the absence of traditional solvents.

Water-Mediated Synthesis: Water is an ideal solvent from an environmental and economic perspective. Its use in organic synthesis is an active area of research. A notable example is the synthesis of a halide superionic conductor, Li3InCl6, in water. nih.govuwo.ca This process demonstrates that even water-sensitive materials can sometimes be synthesized in an aqueous medium. nih.govuwo.ca Furthermore, water-mediated approaches have been developed for preparing hybrid materials for all-solid-state batteries, combining a solid electrolyte and a conductive polymer in a one-pot aqueous synthesis. chemrxiv.orgresearchgate.net The synthesis of 2,6-difluoro-4-methylbenzoic acid involves a reaction with silver(I) oxide in water, followed by acidification. chemicalbook.com This indicates that water can be a suitable medium for reactions involving fluorinated aromatic compounds.

| Condition | Reaction Type | Example | Advantages |

| Solvent-Free | Halogenation | Synthesis of 2,6-dichloro-4-trifluoromethyl aniline. google.com | Reduced waste, cost, and environmental impact. |

| Solvent-Free | Mechanochemical Diazotization | Synthesis of azo dyes. rsc.org | Mild conditions, high yields, simple operation. |

| Water-Mediated | Oxidation | Synthesis of 2,6-difluoro-4-methylbenzoic acid. chemicalbook.com | Environmentally benign, economical. |

| Water-Mediated | Solid-State Electrolyte Synthesis | Preparation of Li3InCl6. nih.govuwo.ca | Avoids organic solvents and high temperatures. |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing product yield and purity while ensuring process efficiency and safety.

Temperature and Pressure Effects on Reaction Selectivity and Conversion

Temperature and pressure are critical parameters that can significantly influence the outcome of a chemical reaction. In the synthesis of 2,6-dialkylanilines via catalytic hydrogenation of distillation residues, pressures in the range of 100-5000 psig and temperatures between 50°-300° C are employed. google.com The optimal conditions are dependent on the specific catalyst and substrate. For the amination of 2,6-difluorochlorobenzene, elevated temperatures of 100° to 200° C are necessary, with a preferred range of 130° to 170° C. google.com Since these temperatures are above the boiling point of the reactant (concentrated NH4OH), the reaction is conducted under pressure. google.com In the synthesis of 2-methyl-4-methoxydiphenylamine, the optimal reaction temperature was found to be 160°C. osti.gov DSC tests on various solvents with a 50% H2O2/H2SO4 mixture showed that some solvents were incompatible, exhibiting significant exothermic signals at lower temperatures, highlighting the importance of temperature control for safety. acs.org

| Reaction | Solvent | Rationale/Effect |

| Reduction of 2,6-difluorochlorobenzene intermediate | Acetonitrile (B52724), 2-Propanol, Toluene | Inert to reaction conditions. google.com |

| Silver(I)-promoted oxidative coupling | Acetonitrile | Best balance of conversion and selectivity; "greener" option. scielo.br |

| Bromination of 2,6-difluoroaniline | Glacial Acetic Acid | Provides a suitable reaction medium for electrophilic aromatic substitution. |

| Meerwein arylation reaction | Water and acetone (B3395972) mixed solution | Suitable solvent system for the reaction of 2,6-diethyl-4-methylaniline (B1582614). google.com |

Catalyst Loading and Ligand Design in Transition Metal-Catalyzed Syntheses

In transition metal-catalyzed reactions, the amount of catalyst (loading) and the nature of the ligands coordinated to the metal center are crucial for achieving high efficiency and selectivity. For the synthesis of dihydrobenzofuran neolignans, it was found that using 0.5 equivalents of silver(I) oxide was the most efficient among the tested silver(I) reagents. scielo.br In a process for preparing 2,6-diethyl-4-methylphenyl acetic acid, the molar ratio of the copper chloride catalyst to the 2,6-diethyl-4-methylaniline substrate is specified as 0.05-0.5:1, with a preferred range of 0.1-0.3:1. google.com The catalytic hydrogenation of distillation residues to form additional 2,6-dialkylaniline is carried out with a carbon-supported palladium catalyst (5% palladium). google.com While specific ligand design for the synthesis of 2,6-difluoro-4-methylaniline is not detailed in the provided search results, it is a well-established principle that modifying ligands can fine-tune the steric and electronic properties of a catalyst, thereby influencing its activity, selectivity, and stability.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Difluoro 4 Methylaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution and the solid state. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for organic molecules. rsc.org

In the ¹H NMR spectrum of 2,6-Difluoro-4-methylaniline (B1603257) hydrochloride, the aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry. Their signal is expected to appear as a triplet in the aromatic region (typically 6.0-8.5 ppm). orgchemboulder.com This splitting pattern arises from coupling to the two adjacent fluorine atoms. The methyl group protons (-CH₃) would present as a singlet, as there are no adjacent protons, with a chemical shift characteristic of a methyl group on an aromatic ring (around 2.3 ppm). The protons of the ammonium (B1175870) group (-NH₃⁺) would appear as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with the solvent. orgchemboulder.com

The ¹³C NMR spectrum provides complementary information. kpi.ua The spectrum would show distinct signals for each unique carbon atom. The carbon atoms directly bonded to fluorine (C-2 and C-6) would exhibit a large coupling constant (¹JCF) and appear as a doublet. The signal for C-4, bonded to the methyl group, and C-1, bonded to the ammonium group, would also be identifiable. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing fluorine atoms and the ammonium group significantly impact the shielding of the aromatic carbons. mdpi.com The presence of the methyl carbon signal provides further confirmation of the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,6-Difluoro-4-methylaniline Hydrochloride

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H-3, H-5 | ~7.0 - 7.5 | ~115 - 120 | Triplet (t) |

| -CH₃ | ~2.3 | ~20 - 22 | Singlet (s) |

| -NH₃⁺ | Variable | N/A | Broad Singlet (br s) |

| C-1 | N/A | ~125 - 130 | Singlet |

| C-2, C-6 | N/A | ~150 - 155 (d, ¹JCF) | Doublet |

| C-3, C-5 | N/A | ~115 - 120 | Singlet |

| C-4 | N/A | ~135 - 140 | Singlet |

| -CH₃ | N/A | ~20 - 22 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for substituted anilines and fluorobenzenes. Actual values may vary based on solvent and concentration. orgchemboulder.commdpi.com

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique. biophysics.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. huji.ac.il It also has a very wide chemical shift range, which makes the signals highly sensitive to the local electronic environment. biophysics.orghuji.ac.il

For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This immediately confirms the symmetric 2,6-disubstitution pattern. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, the signal will be split into a triplet due to coupling with the two neighboring aromatic protons (H-3 and H-5), a phenomenon known as ³JHF coupling. This coupling provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the ring. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the case of a derivative of this compound where the symmetry is broken (e.g., by further substitution), COSY would show correlations between adjacent aromatic protons, allowing for the mapping of the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms (one-bond ¹H-¹³C correlations). youtube.com This is invaluable for assigning which proton signal corresponds to which carbon signal. For the title compound, it would show a cross-peak connecting the aromatic proton signals (H-3/H-5) to the C-3/C-5 carbon signal, and another cross-peak connecting the methyl proton signal to the methyl carbon signal. youtube.com

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | HSQC Correlation (¹JCH) | HMBC Correlations (²JCH, ³JCH) |

| H-3, H-5 | C-3, C-5 | C-1, C-2, C-4, C-6 |

| -CH₃ | -CH₃ Carbon | C-3, C-4, C-5 |

The physical properties of a pharmaceutical compound in its solid form are critically dependent on its crystal structure. Different crystalline forms of the same compound are known as polymorphs. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these solid forms. dur.ac.uk

For this compound, different polymorphs would exhibit distinct ssNMR spectra because the chemical shifts of nuclei are highly sensitive to the local environment, which includes intermolecular interactions and crystal packing. nih.gov ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that can distinguish between polymorphs by revealing differences in the chemical shifts of the carbon atoms. mdpi.com

Furthermore, since the compound is a hydrochloride salt, ³⁵Cl ssNMR can be a highly specific probe. rsc.org The chloride ion's environment, particularly its hydrogen bonding interactions with the ammonium groups, will differ between polymorphs, leading to distinct and measurable differences in the ³⁵Cl NMR parameters. This makes ssNMR an essential tool for identifying and differentiating polymorphs, ensuring consistency in the solid form of the material. rsc.org

Mass Spectrometry (MS) Approaches

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov

For 2,6-Difluoro-4-methylaniline, HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The instrument would measure its m/z value with high precision. This experimentally determined mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. A close match between the observed and calculated mass confirms the elemental formula C₇H₈F₂N for the free aniline (B41778) base. This technique is definitive in confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for the Protonated Molecule of 2,6-Difluoro-4-methylaniline

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₈F₂N⁺ | 156.0628 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the molecule is first ionized, typically using electrospray ionization (ESI), to form the protonated molecular ion, [M+H]⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation pattern provides a structural fingerprint of the molecule. For protonated 2,6-Difluoro-4-methylaniline, the molecular ion would have a mass-to-charge ratio (m/z) corresponding to the parent molecule (C₇H₇F₂N) plus a proton. The fragmentation of anilines is a well-studied process. acs.org Common fragmentation pathways for anilinic compounds include the loss of small neutral molecules like hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), as well as radical species. acs.orgresearchgate.net

The fragmentation of the precursor ion of 2,6-Difluoro-4-methylaniline would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group. The primary fragmentation pathways can be predicted based on the analysis of similar structures. The NIST mass spectrum for the related compound 2,6-difluoroaniline (B139000) shows a strong molecular ion peak at m/z 129, with major fragments at m/z 109, 101, and 82. nih.govnist.gov The loss of HCN from the aniline core is a characteristic fragmentation route. acs.org

A detailed MS/MS analysis would allow for the unambiguous identification of the compound in complex mixtures and the elucidation of its structure by piecing together the observed fragmentation patterns. nih.gov

Table 1: Predicted MS/MS Fragmentation of 2,6-Difluoro-4-methylaniline This table is predictive, based on common fragmentation patterns for substituted anilines.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 144.07 | 117.06 | HCN (27 Da) | Difluoromethyl-cyclopentadienyl cation |

| 144.07 | 129.05 | CH₃ (15 Da) | 2,6-Difluoroanilinium ion |

| 144.07 | 99.04 | HF + HCN (47 Da) | Fluoromethyl-cyclopentadienyl cation |

| 129.05 | 102.04 | HCN (27 Da) | Difluorocyclopentadienyl cation |

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) Methodologies

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com The method involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density, and thus the atomic arrangement, can be reconstructed. mdpi.com

Table 2: Typical Data Obtained from SCXRD Analysis This table represents the type of parameters determined in a typical SCXRD experiment.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a=7.5, b=12.1, c=9.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α=90, β=105.5, γ=90 |

| Z | The number of molecules in the unit cell. | 4 |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-F, C-N). | C-F: ~1.35, C-N: ~1.42 |

| Bond Angles (°) | The angles between adjacent bonds (e.g., C-C-C). | C-C(NH₃⁺)-C: ~116° |

| Hydrogen Bonds | Key intermolecular interactions (e.g., N-H···Cl). | Present |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. When exposed to an X-ray beam, the crystallites diffract the X-rays at all possible angles simultaneously, producing a characteristic pattern of concentric rings which are recorded as a one-dimensional diffractogram of intensity versus diffraction angle (2θ).

The resulting PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net It is used for several purposes:

Phase Identification: By comparing the experimental pattern to a database of known patterns, the crystalline phase of the material can be identified.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

For this compound, PXRD would be essential for routine quality control to confirm its crystalline identity and ensure phase purity. Studies on polyaniline salts show characteristic diffraction peaks corresponding to the ordered regions within the polymer structure. researchgate.net Similarly, the hydrochloride salt of 2,6-Difluoro-4-methylaniline would exhibit a unique set of peaks at specific 2θ values.

Table 3: Representative Powder X-ray Diffraction (PXRD) Data This table presents hypothetical PXRD peak data for illustrative purposes.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 9.8 | 9.02 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 80 |

| 25.3 | 3.52 | 95 |

| 27.5 | 3.24 | 60 |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. youtube.com When a molecule absorbs energy, its bonds can stretch, bend, rock, and twist in characteristic ways. youtube.comyoutube.com These techniques are complementary and provide detailed information about molecular structure, functional groups, and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the FTIR spectrum. youtube.com

For this compound, the FTIR spectrum would be dominated by vibrations characteristic of its functional groups. As an anilinium salt, the N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, which is different from the sharp peaks of a free amine (-NH₂) group. The strong electron-withdrawing nature of fluorine results in intense C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region. Other key absorptions include aromatic C-H stretching above 3000 cm⁻¹, aromatic ring C=C stretching from 1400-1600 cm⁻¹, and vibrations associated with the methyl group. researchgate.netnih.gov

Table 4: Key FTIR Vibrational Frequencies for this compound Assignments are based on known data for substituted anilines and functional groups. researchgate.netnih.govsigmaaldrich.com

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3250 | Aromatic C-H Stretch | Aryl |

| 2800 - 3200 | N-H Stretch (broad) | Anilinium (-NH₃⁺) |

| 2920 - 2980 | Asymmetric C-H Stretch | Methyl (-CH₃) |

| 2850 - 2890 | Symmetric C-H Stretch | Methyl (-CH₃) |

| 1580 - 1620 | C=C Ring Stretch | Aromatic Ring |

| 1550 - 1610 | N-H Bending (Scissoring) | Anilinium (-NH₃⁺) |

| 1450 - 1500 | C=C Ring Stretch | Aromatic Ring |

| 1250 - 1350 | C-F Stretch | Aryl-Fluoride |

| 1280 - 1350 | C-N Stretch | Aryl-Amine |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. researchgate.net

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong. lmaleidykla.lt This includes the ring "breathing" mode, which appears as a sharp, intense band. The C-F and C-N stretching vibrations are also Raman active. Raman spectroscopy is highly effective for studying the skeletal vibrations of the carbon framework. researchgate.netnih.gov The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 5: Key Raman Shifts for this compound Assignments are based on known data for substituted anilines and functional groups. researchgate.netlmaleidykla.ltresearchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Aryl |

| 2920 - 2980 | C-H Stretch | Methyl (-CH₃) |

| 1610 - 1630 | C=C Ring Stretch | Aromatic Ring |

| 1250 - 1350 | C-F Stretch | Aryl-Fluoride |

| 1280 - 1350 | C-N Stretch | Aryl-Amine |

| 990 - 1010 | Ring Breathing Mode | Aromatic Ring |

| 750 - 850 | C-F Bending | Aryl-Fluoride |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For aromatic compounds like substituted anilines, UV-Vis spectroscopy provides valuable insights into their electronic structure, the effects of substituents, and their interactions with the surrounding environment. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of this absorption are characteristic of the molecule's structure and are sensitive to various factors, including solvent polarity and the formation of intermolecular complexes.

Electronic Absorption Spectra of Substituted Anilines and Solvent Effects

The electronic absorption spectrum of aniline, the parent compound, typically exhibits two main absorption bands originating from π to π* transitions within the benzene (B151609) ring. These are often referred to as the B-band (benzenoid) and the C-band. The amino group (-NH2), being an auxochrome, has a lone pair of electrons that can conjugate with the π-electron system of the benzene ring, influencing the position and intensity of these absorption bands. When aniline is dissolved in dilute aqueous acid, the formation of the anilinium cation prevents the lone pair from conjugating with the ring, causing the absorption maximum (λmax) to shift to a lower wavelength, similar to that of benzene. wikipedia.org

Substituents on the aniline ring can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The nature and position of these substituents, along with the polarity of the solvent, play a crucial role in determining the spectral characteristics. This phenomenon of a solvent-induced shift in the spectral bands is known as solvatochromism. wikipedia.org

Solvent effects on the electronic spectra of substituted anilines are complex and arise from various solute-solvent interactions, including general electrostatic interactions and specific interactions like hydrogen bonding. ajrsp.com For instance, a hypsochromic shift is often observed for aniline when changing the solvent from a less polar one like cyclohexane (B81311) to a more polar one like water. cdnsciencepub.com This blue shift is attributed to the stabilization of the ground state more than the excited state, often due to hydrogen bonding between the amino group and protic solvent molecules. cdnsciencepub.com This interaction reduces the availability of the nitrogen lone pair for conjugation with the benzene ring. cdnsciencepub.com

The following table illustrates the effect of solvent on the main absorption maxima of aniline.

Table 1: Main Absorption Maxima of Aniline in Different Solvents

| Solvent | B-Band λmax (nm) | C-Band λmax (nm) | Source |

|---|---|---|---|

| Vapor phase | ~238 | ~280 | cdnsciencepub.com |

| Cyclohexane | 234 | 285 | cdnsciencepub.com |

| Ethanol | 230 | 280 | wikipedia.org |

| Water | - | 278 | cdnsciencepub.com |

| 0.1 N HCl | 203 | 258 | wikipedia.orgcdnsciencepub.com |

Data derived from various sources, slight variations may exist.

Charge Transfer Complexation Studies using UV-Vis Spectroscopy

Substituted anilines, acting as electron donors, can form charge-transfer (CT) complexes with suitable electron acceptors. These complexes are characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum, typically at a longer wavelength than the absorptions of the individual donor or acceptor molecules. jetir.orgnih.gov The formation of this new band is due to the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (aniline derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation.

UV-Vis spectroscopy is a primary tool for the detection and characterization of these CT complexes. nih.govsigmaaldrich.com The intensity of the CT band is proportional to the concentration of the complex, allowing for the determination of the stoichiometry and association constant of the complex using methods like the Benesi-Hildebrand equation. nih.gov The formation of a CT complex between aniline and fullerene C60, for example, has been confirmed by the appearance of new absorption peaks in the visible region of the spectrum. researchgate.net

The stability of the CT complex can be influenced by the nature of the substituents on the aniline ring and the polarity of the solvent. nih.gov Electron-donating groups on the aniline ring generally enhance its donor ability, leading to the formation of more stable CT complexes. The solvent can also play a significant role; for instance, a study on a CT complex between o-phenylenediamine (B120857) and an acceptor showed that the complex was more stable in acetonitrile (B52724) than in methanol, as indicated by a higher formation constant. nih.gov

Research has shown that the initial formation of an electron donor-acceptor (EDA) adduct between reactants can be a driving force for subsequent chemical reactions, such as nucleophilic substitution. sigmaaldrich.com The study of CT complexes provides fundamental information on intermolecular interactions which are crucial in various chemical and biological processes. jetir.orgacs.org

The following table lists examples of systems where charge-transfer complexation involving aniline or its derivatives has been studied using UV-Vis spectroscopy.

Table 2: Examples of Charge-Transfer Complexation Studies with Anilines

| Electron Donor | Electron Acceptor | Observation | Source |

|---|---|---|---|

| Aniline (ANI) | Fullerene C60 | Formation of new absorption peaks at 620 nm and 890 nm. | researchgate.net |

| O-phenylenediamine (OPD) | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Appearance of a new charge-transfer band at a wavelength greater than 400 nm. | nih.gov |

| para-substituted anilines | 2,3-dichloronaphthoquinone (DCNQ) | Initial formation of an electron donor-acceptor adduct. | sigmaaldrich.com |

Computational and Theoretical Investigations of 2,6 Difluoro 4 Methylaniline Hydrochloride

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For substituted anilines, DFT calculations can elucidate the effects of various substituents on geometry, electronic distribution, and reactivity. researchgate.net By solving the Schrödinger equation within the DFT framework, fundamental properties can be accurately predicted.

The electronic structure of a molecule dictates its physical and chemical properties. In substituted anilines, the arrangement of substituents significantly influences the electron density distribution. For instance, the amino group (-NH2) and methyl group (-CH3) are electron-donating, while fluorine atoms are electron-withdrawing. DFT calculations reveal how these competing effects balance out in 2,6-Difluoro-4-methylaniline (B1603257).

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic behavior. The HOMO represents the ability to donate an electron, and the LUMO represents the ability to accept an electron. In related difluoroaniline derivatives, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Studies on analogous compounds like 2,4-difluoroaniline (B146603) show that intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-accepting parts of the molecule, which can be confirmed by analyzing electron density in antibonding orbitals. researchgate.net This charge transfer is a key feature of the electronic structure.

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will react. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. A good correlation is often found between the one-electron oxidation potential and the energy of the HOMO, making it a key descriptor in modeling electron-transfer kinetics. umn.edu

For substituted anilines, the HOMO energy is a strong predictor of their tendency to undergo oxidation. umn.edu Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

In a study on 2,4-difluoroaniline, the calculated chemical hardness was high, indicating significant chemical stability. researchgate.net The electrophilicity index for the same molecule suggested it could be a good electrophile. researchgate.net These parameters, when calculated for 2,6-Difluoro-4-methylaniline, would provide quantitative insight into its reactive tendencies.

Table 1: Calculated Reactivity Descriptors for a Related Compound (2,4-Difluoroaniline)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | 5.2186 | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.6093 | Suggests high chemical stability |

| Electrophilicity Index (ω) | 2.3371 | Indicates potential as an electrophile |

Data derived from a study on 2,4-difluoroaniline using the B3LYP/6-311++G(d,2p) level of theory. researchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For molecules like 2,6-Difluoro-4-methylaniline, calculating the Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for this purpose. mcbu.edu.tr

Theoretical calculations of 1H and 13C NMR spectra for similar molecules, such as 2,5-difluoroaniline (B146615), have shown good agreement with experimental results. mcbu.edu.tr This allows for precise assignment of signals in the observed spectra and provides a detailed understanding of the electronic environment around each nucleus. The calculated chemical shifts are sensitive to the molecular geometry and the electron density, making them a fine probe of the molecular structure.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For substituted anilines, a key conformational feature is the pyramidalization of the amino group, where the nitrogen atom is slightly out of the plane of the benzene (B151609) ring. researchgate.net

DFT studies on various halosubstituted anilines have predicted that they exclusively exist in a near-planar pyramidal form. researchgate.net The degree of this pyramidalization and the barrier to inversion (the energy required to flatten the amino group and invert it) are influenced by the substituents. Electron-donating groups tend to increase the C-N bond length and the inversion energy, while electron-withdrawing groups have the opposite effect. researchgate.net

By calculating the potential energy surface (PES) as a function of key dihedral angles (e.g., the H-N-C-C angle), researchers can identify the most stable conformers and the energy barriers between them. This provides a comprehensive map of the molecule's conformational landscape. For 2,6-Difluoro-4-methylaniline hydrochloride, this analysis would reveal the preferred orientation of the -NH3+ group relative to the substituted ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes, such as conformational changes and intermolecular interactions in a condensed phase (e.g., in a solvent).

In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces at play are hydrogen bonds. In its hydrochloride form, the anilinium ion (-NH3+) is an excellent hydrogen bond donor. The fluorine atoms and the chloride counter-ion (Cl-) can act as hydrogen bond acceptors.

MD simulations can be used to study the strength, geometry, and lifetime of these hydrogen bonds. By simulating a system containing many molecules, a statistical picture of the hydrogen bonding network emerges. This network is crucial in determining the bulk properties of the material, such as its crystal structure, solubility, and boiling point. The simulations would reveal how the molecules arrange themselves to maximize favorable interactions, providing insight into the structure of the condensed phase.

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms involving this compound is a critical area of computational chemistry, providing insights that are often difficult to obtain through experimental means alone. Computational methods allow for a detailed examination of the potential energy surface of a reaction, helping to identify the most probable pathways. nih.gov For reactions involving substituted anilines, such as electrophilic aromatic substitution or N-functionalization, computational studies can model the influence of the fluorine and methyl substituents on the reactivity and regioselectivity of the aniline ring.

The presence of two electron-withdrawing fluorine atoms at the ortho positions significantly impacts the electron density of the aromatic ring, while the electron-donating methyl group at the para position provides a contrasting electronic effect. Computational models can quantify these effects, for instance, by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). umn.edu These calculations are fundamental to understanding how this compound will interact with other reagents. For example, in a potential electrophilic substitution reaction, the model would predict the most likely site of attack by an electrophile.

Furthermore, computational studies can model the reaction in the presence of a solvent, which is crucial for reactions involving a hydrochloride salt. The use of implicit or explicit solvent models can provide a more accurate picture of the reaction energetics and mechanism by accounting for solvation effects. researchgate.net

Transition State Identification and Activation Energies

A key aspect of understanding a reaction mechanism is the identification of transition states and the calculation of their corresponding activation energies. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational chemistry software can be employed to locate these transition state structures using various algorithms. nih.gov

For a hypothetical reaction, such as the N-alkylation of 2,6-Difluoro-4-methylaniline, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway. The process would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter that determines the reaction rate.

Table 1: Representative Calculated Activation Energies for a Hypothetical N-Alkylation Reaction

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G(d,p) | PCM (Water) | 22.5 |

| DFT (M06-2X) | 6-311+G(d,p) | SMD (DMSO) | 21.8 |

| MP2 | cc-pVTZ | IEFPCM (Methanol) | 23.1 |

Note: The data in this table is representative and intended for illustrative purposes, demonstrating the type of information that can be obtained from computational studies. Actual values would be specific to the reaction being studied.

The calculated activation energies can then be used to compare different potential reaction pathways, with the pathway having the lowest activation energy being the most kinetically favorable.

Reaction Pathway Mapping and Selectivity Prediction

Beyond identifying a single transition state, computational chemistry allows for the mapping of the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This mapping provides a comprehensive understanding of the reaction's progress. For a molecule like this compound, this can be particularly insightful for predicting selectivity, such as in reactions where multiple products are possible.

For instance, in a reaction involving the further substitution on the aromatic ring, computational models can predict whether the substitution will occur at the remaining open positions (meta to the amino group). The relative energies of the transition states leading to the different isomers will determine the product distribution. The fluorine atoms are strong ortho, para-directors, but since these positions are already substituted, their deactivating effect will influence the remaining positions. The methyl group is an ortho, para-director, further complicating the regioselectivity.

Computational tools can generate a potential energy surface that visualizes the energy landscape of the reaction, with valleys representing stable species (reactants, intermediates, products) and saddle points representing transition states. By tracing the minimum energy path on this surface, the most likely reaction pathway can be determined. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to favor the desired product. nih.gov

QSAR/QSPR Methodologies for Structure-Activity/Property Relationships of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For derivatives of 2,6-Difluoro-4-methylaniline, QSAR and QSPR models can be developed to predict their potential applications, for example, as pharmaceutical agents or functional materials.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). aaup.edu Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity or property. nih.gov

A hypothetical QSAR study on a series of 2,6-Difluoro-4-methylaniline derivatives designed as enzyme inhibitors would involve synthesizing or computationally generating a set of analogues with varying substituents. Their inhibitory activities would be measured experimentally. A QSAR model could then be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Representative Molecular Descriptors for QSAR/QSPR Analysis of a Hypothetical Derivative

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 175.15 g/mol |

| Topological | Wiener Index | 345 |

| Geometrical | Molecular Surface Area | 185.2 Ų |

| Quantum-Chemical | Dipole Moment | 2.1 D |

| Quantum-Chemical | HOMO Energy | -6.8 eV |

| Quantum-Chemical | LUMO Energy | -1.2 eV |

Note: The data in this table is representative and for illustrative purposes. The specific values would be calculated for each derivative in a QSAR/QSPR study.

These predictive models can significantly accelerate the discovery and optimization process for new chemical entities by prioritizing the synthesis and testing of the most promising candidates, saving time and resources. nih.gov

Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Methylaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of Fluoroanilines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The outcome of such reactions on substituted benzenes is dictated by the existing substituents.

Under strongly acidic conditions, such as those used for nitration or sulfonation, the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.com This group is strongly deactivating and a meta-director. For 2,6-difluoro-4-methylaniline (B1603257), this would direct electrophilic attack to the 3 and 5 positions. The general mechanism for SEAr proceeds in two steps: attack by the aromatic ring on the electrophile to form a carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Key Influences on Electrophilic Aromatic Substitution:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 1 | Activating (Resonance) | Ortho, Para |

| -F | 2, 6 | Deactivating (Inductive) | Ortho, Para |

| -CH₃ | 4 | Activating (Inductive/Hyperconjugation) | Ortho, Para |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient substrate, replacing a leaving group. wikipedia.orgkhanacademy.org In the context of aryl compounds, this primarily refers to Nucleophilic Aromatic Substitution (SNAr).

For an SNAr reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups, and there must be a good leaving group (like a halide). In 2,6-difluoro-4-methylaniline, the fluorine atoms could potentially serve as leaving groups. However, the amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the fluorine atoms by a nucleophile is generally difficult under standard conditions. The reaction would require harsh conditions or conversion of the amine to a more strongly electron-withdrawing group, such as a diazonium salt.

The general mechanism for SNAr is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org As a primary aniline (B41778), 2,6-difluoro-4-methylaniline is an ideal substrate for coupling with a variety of aryl or heteroaryl halides and triflates. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org

Suzuki-Miyaura Coupling : This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. youtube.com To participate as the halide partner, 2,6-difluoro-4-methylaniline would first need to be converted into an aryl halide (e.g., via a Sandmeyer reaction). Alternatively, it could be converted to an arylboronic acid or ester to act as the organoboron partner. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The mechanism involves oxidative addition of the halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination. youtube.com

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, 2,6-difluoro-4-methylaniline would have to be transformed into an aryl halide to serve as a substrate. youtube.com The mechanism includes oxidative addition of the halide to Pd(0), insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. wikipedia.org

Palladium-Catalyzed C-H Olefination and Arylation of Aniline Derivatives

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization step required in traditional cross-coupling. In this approach, a C-H bond is cleaved and replaced with a C-C or C-heteroatom bond. The amino group of an aniline can act as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho position. lookchem.com

For 2,6-difluoro-4-methylaniline, the ortho positions (C2 and C6) are blocked by fluorine atoms. Therefore, directed C-H activation would be expected to occur at the C3 and C5 positions. The reaction typically proceeds via a concerted metalation-deprotonation pathway to form a palladacycle intermediate, which then reacts with a coupling partner, such as an alkene (olefination). lookchem.com This method allows for the synthesis of complex molecules from simple precursors under relatively mild conditions. nih.gov

Visible Light-Catalyzed Fluoroalkylation Reactions

Photoredox catalysis using visible light has emerged as a powerful method for generating radicals under mild conditions. mdpi.com The electron-rich nature of aniline derivatives makes them excellent substrates for reacting with electrophilic fluoroalkyl radicals. conicet.gov.arnih.gov These reactions can introduce valuable fluoroalkyl groups into the aromatic ring.

The general mechanism involves a photocatalyst (e.g., an iridium or ruthenium complex) that, upon absorbing visible light, becomes excited. conicet.gov.ar This excited-state catalyst can then interact with a fluoroalkyl source (like Togni's or Umemoto's reagents) to generate a fluoroalkyl radical. conicet.gov.arnih.gov This radical then adds to the electron-rich aniline ring. The resulting radical intermediate is then oxidized to a cation, which loses a proton to yield the final substituted product. conicet.gov.ar Given that the ortho and para positions of 2,6-difluoro-4-methylaniline are blocked, this reaction would likely lead to substitution at the C3 and C5 positions.

Example Conditions for Visible-Light Trifluoromethylation of Anilines conicet.gov.ar

| Catalyst | Radical Source | Base | Solvent | Light Source |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Togni's Reagent | K₂CO₃ | DCE | Blue LED |

| Ru(bpy)₃Cl₂ | CF₃I | Cs₂CO₃ | DMF | Blue LED |

Amide and Imine Formation from the Amine Functionality

The primary amine group of 2,6-difluoro-4-methylaniline is a key site of reactivity.

Amide Formation : The amine can act as a nucleophile to attack activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, via nucleophilic acyl substitution to form amides. masterorganicchemistry.com This is one of the most common and reliable reactions in organic synthesis. acs.org Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents (e.g., DCC, EDC) that activate the carboxylic acid. masterorganicchemistry.com The reaction involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., Cl⁻, RCOO⁻, or water). libretexts.org

Imine Formation : Primary amines react with aldehydes and ketones to form imines (or Schiff bases). This reaction is typically reversible and catalyzed by acid. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then protonated, and a molecule of water is eliminated to yield the final imine product.

Cyclization Reactions for Heterocyclic Synthesis

Aniline and its derivatives are fundamental building blocks for the synthesis of a vast array of nitrogen-containing heterocycles. youtube.com 2,6-Difluoro-4-methylaniline can serve as a precursor in various named reactions to produce substituted indoles, quinolines, and other heterocyclic systems.

Bischler-Möhlau Indole Synthesis : This reaction involves the cyclization of an α-halo-ketone with an aniline in the presence of an acid catalyst. Using 2,6-difluoro-4-methylaniline would be expected to produce a highly substituted indole.

Combes Quinoline (B57606) Synthesis : Aniline is reacted with a β-diketone under acidic conditions. The resulting β-amino enone intermediate undergoes acid-catalyzed cyclization and dehydration to form a substituted quinoline. The fluorine and methyl groups on the aniline ring would be incorporated into the final quinoline structure.

Friedländer Annulation : This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This condensation reaction directly yields substituted quinolines. If 2,6-difluoro-4-methylaniline were first converted to 2-amino-3,5-difluoro-5-methylbenzaldehyde, it could then be used in a Friedländer synthesis.

The substituents on the aniline ring influence the regioselectivity and rate of these cyclization reactions, providing a pathway to specifically functionalized heterocyclic compounds.

Mechanistic Investigations of Specific Transformations

Mechanistic studies are crucial for understanding and optimizing the synthesis of complex molecules derived from 2,6-difluoro-4-methylaniline. The electronic and steric properties of this substituted aniline, combined with its formulation as a hydrochloride salt, present unique challenges and opportunities in reaction design.

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. For substituted anilines like 2,6-difluoro-4-methylaniline, the directing group's nature and the reaction conditions dictate whether the reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Products: In many chemical reactions, a competition exists between the formation of the kinetic product (the one that forms fastest) and the thermodynamic product (the one that is most stable). libretexts.orgwikipedia.org This is governed by the reaction's energy profile. Low temperatures and short reaction times often favor the kinetic product, which proceeds through a lower activation energy barrier. libretexts.org Conversely, higher temperatures and longer reaction times allow for an equilibrium to be established, favoring the more stable thermodynamic product. libretexts.orgwikipedia.org

Application to Substituted Anilines: In the context of C-H activation of substituted anilines, the substituents significantly influence both the kinetic and thermodynamic outcomes. Studies on related systems, such as the cyclometalation of 1-phenylpyrazoles, have shown that kinetic selectivity can favor electron-donating substituents. st-andrews.ac.uk However, the thermodynamic selectivity in the same study was found to be the opposite, favoring substrates with electron-withdrawing groups. st-andrews.ac.uk

| Control Type | Favored Conditions | Product Characteristics | Relevance to Substituted Anilines |

| Kinetic Control | Low Temperature, Short Reaction Time, Sterically Demanding Reagents | Forms faster (lower activation energy) libretexts.orgwikipedia.org | Often dictates initial site of metallation or functionalization based on the most accessible C-H bond. |

| Thermodynamic Control | High Temperature, Long Reaction Time, Reversible Conditions | More stable product (lower overall Gibbs free energy) libretexts.orgwikipedia.org | Can lead to product isomerization to the most stable regioisomer. |

The formulation of 2,6-difluoro-4-methylaniline as a hydrochloride salt has profound implications for its reactivity. The salt is formed by the reaction of the basic aniline with hydrochloric acid. quora.com This conversion alters the chemical properties of the aniline in several key ways.

Modulation of Reactivity: The primary role of the hydrochloride salt is to protonate the basic amino group, forming an anilinium ion. quora.comrsc.org This has several consequences:

Deactivation of the Aromatic Ring: The -NH3+ group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. libretexts.org This is in stark contrast to the -NH2 group, which is a powerful activating, ortho-, para-directing group. libretexts.org This property can be used to prevent unwanted side reactions, such as over-halogenation or nitration, during other transformations.

Increased Solubility: Aniline itself is only sparingly soluble in water, but anilinium chlorides are generally much more soluble in aqueous media. quora.com This can be advantageous for reactions conducted in water or protic solvents.

Influence on C-H Activation: In palladium-catalyzed C-H activation reactions, the presence of a strong acid can be beneficial. researchgate.net It can facilitate the coordination of the palladium catalyst to the directing group and lower the energy barrier for C-H activation. researchgate.net The anilinium salt itself can act as the source of the acid, or it can influence the reaction environment when an external acid is used as an additive. The acid can also prevent the formation of off-cycle catalyst intermediates, potentially leading to improved yields and lower catalyst loadings. nih.gov

Use in Diazotization Reactions: A classic example where the hydrochloride salt is crucial is in the diazotization of anilines. Aniline is treated with sodium nitrite (B80452) and an excess of hydrochloric acid to form a diazonium salt. youtube.com The hydrochloric acid first converts the aniline to the anilinium chloride, which then reacts with nitrous acid (formed in situ from sodium nitrite and HCl) to yield the diazonium salt. rsc.orgyoutube.com This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring. libretexts.org

The table below outlines the key effects of forming the hydrochloride salt of an aniline.